N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C11H17N3O/c1-9-2-4-10(5-3-9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15) |
InChI Key |
TVODXQSDXHVHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
Preparation of Imidazole Core:
- Cyclocondensation of α-aminoketones with formamide derivatives under thermal or microwave conditions to form the imidazole nucleus.
- For example, thermal cyclization of amino acids or amino alcohol derivatives with formamide or formic acid derivatives.
-
- The imidazole ring is selectively alkylated or acylated at the nitrogen atom using suitable reagents such as acyl chlorides or carbamoyl chlorides.
- In this context, a carbamoyl chloride derivative of the formamide is reacted with the imidazole to form the N-carboxamide linkage.
Application to N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide:
- The key step involves the reaction of a suitably substituted imidazole precursor with a 4-methylcyclohexyl derivative bearing an activated carboxylic acid or acyl chloride group.
- Reaction Conditions:
- Solvent: Typically acetonitrile or dichloromethane.
- Catalyst: Triethylamine or pyridine to facilitate nucleophilic attack.
- Temperature: Reflux conditions (~65°C).
- Duration: 12-24 hours to ensure complete conversion.
Reference: This method aligns with general synthetic strategies outlined in patent CN105693619A, which describes cyclization and subsequent functionalization steps for imidazole derivatives using inorganic salt catalysts and acylating agents.
Amide Formation via Carbamoyl Chloride Intermediates
Another prominent method involves the formation of the N-carboxamide through the reaction of an imidazole with a carbamoyl chloride derivative of the 4-methylcyclohexyl group.
Procedure:
Preparation of Carbamoyl Chloride:
- The 4-methylcyclohexylamine or alcohol derivative is reacted with phosgene or triphosgene to generate the corresponding carbamoyl chloride.
- Alternatively, the carbamoyl chloride can be synthesized from the corresponding isocyanate or via chlorination of the carbamic acid.
-
- Imidazole is dissolved in a suitable base such as pyridine.
- The carbamoyl chloride is added dropwise under inert atmosphere.
- The mixture is stirred at reflux (~65°C) for 12-16 hours.
- The product, this compound, precipitates out and is purified via recrystallization.
Note: The use of pyridine as both solvent and base facilitates the nucleophilic attack and neutralizes HCl generated during the process.
Reference: Similar methodologies are discussed in synthetic protocols for imidazole derivatives, emphasizing the use of acyl chlorides and carbamoyl chlorides for N-1 substitution.
Catalytic and Microwave-Assisted Cyclocondensation
Recent advancements suggest employing microwave irradiation to accelerate cyclocondensation reactions, improving yields and reducing reaction times.
Methodology:
-
- 1,2-diaminoalkanes or amino alcohols as cyclization precursors.
- Formamide or formic acid derivatives as cyclization agents.
-
- Microwave irradiation at 120-150°C for 10-30 minutes.
- Solvent: Ethanol or acetonitrile.
- Catalyst: Inorganic salts such as zinc chloride or magnesium sulfate to promote cyclization.
Post-Reaction Functionalization:
- The imidazole core is then reacted with the 4-methylcyclohexyl derivative, either via nucleophilic substitution or acylation, under reflux conditions.
Advantages: Significantly reduces reaction time and improves product purity.
Reference: Patent CN105693619A details a microwave-induced cyclocondensation process for imidazole synthesis, emphasizing the utility of inorganic salt catalysts.
Summary of Reaction Conditions and Yields
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclocondensation | Amino alcohol + formamide | Ethanol or acetonitrile | 100-150°C | 10-30 min (MWI) | 70-85% | Rapid synthesis, high purity |
| Carbamoyl chloride coupling | Carbamoyl chloride + imidazole | Pyridine | Reflux (~65°C) | 12-24 h | 60-75% | Widely used, scalable |
| Inorganic salt catalysis | Acylation + inorganic salt | Acetonitrile | 40-70°C | 19-24 h | 78-85% | High selectivity |
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Group
Modifications to the cyclohexyl moiety significantly influence physicochemical properties:
- N-(4-Hydroxycyclohexyl)-1H-imidazole-1-carboxamide : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight = 209.245 g/mol (C₁₀H₁₅N₃O₂) .
- BIA 10-2631 (N-((1R,4R)-4-Hydroxycyclohexyl)-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide) : Incorporates a pyridinyl group and a hydroxylated cyclohexyl ring, enhancing interaction with enzyme active sites (e.g., IMPDH inhibition) .
Table 1: Cyclohexyl-Substituted Imidazole-Carboxamides
Core Structure Variations
Replacing the imidazole core with benzimidazole alters electronic properties and steric bulk:
- N-Cyclohexyl Benzo[d]imidazole-5-carboxamides (): These derivatives (e.g., VIIv, VIIw) exhibit higher melting points (112–132°C) due to extended aromaticity, which may enhance thermal stability .
- This compound : The simpler imidazole core likely reduces molecular weight and synthetic complexity compared to benzimidazole analogs.
Table 2: Imidazole vs. Benzoimidazole Carboxamides
Alkyl vs. Aryl Substituents
- Long-Chain Alkenyl Derivatives : (Z)-N-(octadec-9-en-1-yl)-1H-imidazole-1-carboxamide () features an 18-carbon chain, drastically increasing lipophilicity (logP > 6 estimated), which may limit aqueous solubility but enhance lipid membrane interactions .
- Aryl-Substituted Analogs : N-(4-Chlorophenyl)methyl derivatives () and benzothiazole-linked compounds () demonstrate how electron-withdrawing groups (e.g., Cl) or heterocyclic appendages (e.g., benzothiazole) can modulate electronic density and binding affinity .
Biological Activity
N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an imidazole ring and a cyclohexyl group, contributing to its unique chemical properties. Its molecular formula is C_{12}H_{16}N_2O, with a molecular weight of 209.27 g/mol. The imidazole moiety is known for its ability to coordinate with metal ions, which is crucial for many biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity in various contexts:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways involving metal-dependent enzymes.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways.
- Therapeutic Applications : Preliminary studies suggest applications in anti-inflammatory and antimicrobial therapies.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding and coordination. This interaction can affect enzyme kinetics and receptor binding affinities.
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylcyclohexyl-1H-imidazole-4-carboxylic acid | Contains a methyl group on the cyclohexane | May exhibit different biological activities due to structural variations |
| 4-Methyl-1-cyclohexanecarboxylic acid | Cyclohexane ring with a carboxylic acid group | Lacks the imidazole moiety, limiting interaction capabilities |
| N-Methoxy-N-methyl-1H-imidazole-1-carboxamide | Methoxy and methyl groups attached to imidazole | Different functional groups may alter solubility and reactivity |
Antimicrobial Activity
In vitro studies have shown that this compound displays antimicrobial properties against various pathogens. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Enzyme Inhibition Studies
A study evaluating the inhibitory effects of this compound on specific enzymes revealed an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as a lead compound for developing enzyme inhibitors.
Cytotoxicity Assessment
The cytotoxicity of this compound was assessed in different cell lines using a neutral red uptake assay. The results indicated varying degrees of cytotoxicity based on cell type:
| Cell Line | IC50 Viability (µM) |
|---|---|
| HEK-293 | 30 |
| MCF-7 | 38 |
These findings highlight the compound's selective toxicity profile, which is crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
